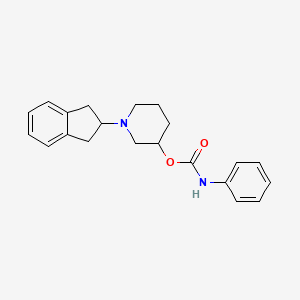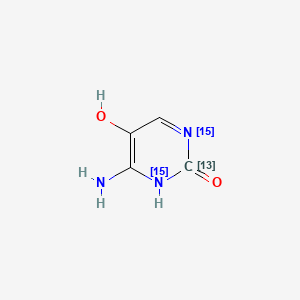
5-Hydroxycytosine-13C,15N2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxycytosine-13C,15N2 is a stable isotope-labeled compound, specifically a labeled form of 5-Hydroxycytosine. It contains carbon-13 and nitrogen-15 isotopes, which are used as tracers in various scientific studies. This compound is primarily used in research to study the metabolic pathways and pharmacokinetics of drugs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxycytosine-13C,15N2 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the 5-Hydroxycytosine molecule. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the synthesis involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using labeled precursors. The process is optimized to achieve high yields and purity of the final product. The production methods are designed to meet the stringent requirements of research and pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxycytosine-13C,15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated products, while reduction may result in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
5-Hydroxycytosine-13C,15N2 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of chemical reactions.
Biology: Employed in studies of DNA and RNA to investigate the role of 5-Hydroxycytosine in genetic regulation and epigenetics.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs in the body.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Wirkmechanismus
The mechanism of action of 5-Hydroxycytosine-13C,15N2 involves its incorporation into biological molecules, where it acts as a tracer. The labeled isotopes allow researchers to track the movement and transformation of the compound within biological systems. The molecular targets and pathways involved depend on the specific application and study design.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxycytosine: The unlabeled form of the compound.
5-Methylcytosine: Another modified form of cytosine with a methyl group.
5-Formylcytosine: A formylated derivative of cytosine.
Uniqueness
5-Hydroxycytosine-13C,15N2 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in research studies. This makes it particularly valuable in studies requiring high sensitivity and specificity.
Eigenschaften
Molekularformel |
C4H5N3O2 |
|---|---|
Molekulargewicht |
130.08 g/mol |
IUPAC-Name |
6-amino-5-hydroxy-(213C,1,3-15N2)1H-pyrimidin-2-one |
InChI |
InChI=1S/C4H5N3O2/c5-3-2(8)1-6-4(9)7-3/h1,8H,(H3,5,6,7,9)/i4+1,6+1,7+1 |
InChI-Schlüssel |
NLLCDONDZDHLCI-XZQGXACKSA-N |
Isomerische SMILES |
C1=[15N][13C](=O)[15NH]C(=C1O)N |
Kanonische SMILES |
C1=NC(=O)NC(=C1O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12398215.png)
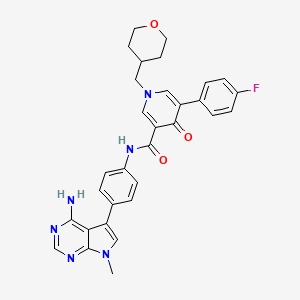



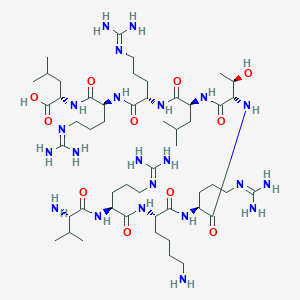
![(2R,3R,4R)-2-(hydroxymethyl)-1-[4-[4-(trifluoromethyl)phenyl]butyl]pyrrolidine-3,4-diol](/img/structure/B12398246.png)
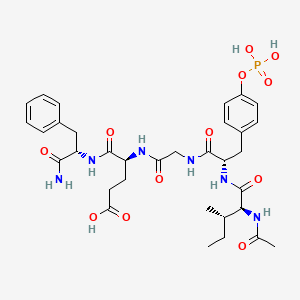

![3-({6-Chloro-7-Fluoro-2-Methyl-1-[2-Oxo-2-(Spiro[cyclopropane-1,3'-Indol]-1'(2'h)-Yl)ethyl]-1h-Indol-3-Yl}sulfanyl)-2-Fluorobenzoic Acid](/img/structure/B12398278.png)

![N-[9-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy(2,4-dimethylpentan-3-yl)phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12398290.png)

